3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

説明

特性

IUPAC Name |

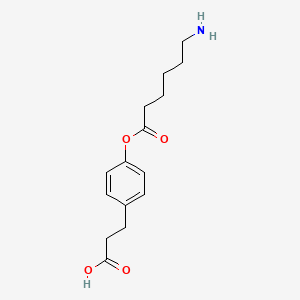

3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQFOQOMOXWCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652428 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760127-60-4 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

An In-Depth Technical Guide to the Synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the . The target molecule is a bifunctional compound featuring a terminal carboxylic acid and a primary amine, linked via an ester bond to a phenylpropionic acid scaffold. The inherent chemical functionalities of the precursors—specifically the competing nucleophilicity of the amine and the modest reactivity of the phenolic hydroxyl group—present unique synthetic challenges. This document outlines a robust, three-stage strategic approach centered on an orthogonal protection strategy, carbodiimide-mediated esterification, and subsequent deprotection. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the necessary data for characterization, offering researchers and drug development professionals a reliable pathway to this valuable chemical entity.

Introduction: The Synthetic Challenge

The requires the formation of an ester linkage between two key building blocks: 3-(4-hydroxyphenyl)propionic acid[1] and 6-aminocaproic acid[2]. A direct condensation of these two molecules is synthetically unfeasible due to several critical factors:

-

Low Reactivity of Phenols: The direct esterification of a carboxylic acid with a phenol is a thermodynamically unfavorable and slow reaction, often requiring harsh conditions that can degrade sensitive molecules.[3][4]

-

Competing Nucleophiles: The 6-aminocaproic acid precursor contains two nucleophilic sites: the carboxylate (once deprotonated) and the primary amine. The amino group is significantly more nucleophilic than the phenolic hydroxyl group and would preferentially react with an activated carboxylic acid to form a stable amide bond, leading to undesired side products.

Therefore, a successful synthesis necessitates a strategic approach that enhances the reactivity of the esterification partners while temporarily masking the highly reactive amino group.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis reveals a clear and effective synthetic pathway. The target molecule is disconnected at the ester bond, yielding the two primary synthons. The key strategic consideration is the protection of the amine functionality on the 6-aminocaproic acid moiety.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a three-step forward synthesis, which forms the core of our methodology:

-

Protection: The amino group of 6-aminocaproic acid is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

-

Esterification: The N-Boc-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid using a carbodiimide coupling agent.

-

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Caption: The three-stage synthetic workflow.

The Imperative of Orthogonal Amine Protection

The success of this synthesis hinges on the selection of an appropriate amine-protecting group. An "orthogonal" protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule, such as the newly formed ester linkage.[5]

For this synthesis, the Boc (tert-butyloxycarbonyl) group is the ideal choice.[6]

-

Stability: It is stable to the neutral or slightly basic conditions of the carbodiimide coupling reaction.

-

Mild Removal: It is readily cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid or HCl), which will not hydrolyze the ester bond.[6]

-

High Yields: The protection reaction using di-tert-butyl dicarbonate ((Boc)₂O) is typically clean and high-yielding.

The Core Reaction: Carbodiimide-Mediated Esterification

To overcome the low reactivity of the phenolic hydroxyl group, a coupling agent is employed to activate the carboxylic acid of the N-protected amino acid. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are highly effective for this purpose.[7][8]

The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then susceptible to nucleophilic attack by the phenolic hydroxyl group. The reaction is often catalyzed by 4-(Dimethylamino)pyridine (DMAP) , which acts as an acyl transfer catalyst, further accelerating the reaction.[11]

Caption: Mechanism of carbodiimide-mediated esterification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Boc-6-aminocaproic acid

-

Dissolution: In a round-bottom flask, dissolve 6-aminocaproic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise to the cooled mixture over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.

-

Work-up (Acidification): Cool the mixture to 0 °C again and carefully acidify to pH 2-3 by the slow addition of 1 M aqueous HCl. The product will precipitate as a white solid or oil.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-6-aminocaproic acid, typically as a white solid or viscous oil. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of the Protected Ester Intermediate

-

Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-6-aminocaproic acid (1.0 eq), 3-(4-hydroxyphenyl)propionic acid (1.05 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure protected ester intermediate.

Protocol 3: Deprotection to Yield the Final Product

-

Dissolution: Dissolve the purified protected ester intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at 0 °C.

-

Reaction: Remove the ice bath, allow the solution to warm to room temperature, and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification: The resulting crude product (often as a TFA salt) can be purified by trituration with cold diethyl ether to induce precipitation. The solid is then collected by filtration and dried under vacuum to yield the final product, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid trifluoroacetate. If the free amine is required, the TFA salt can be neutralized and purified via reverse-phase chromatography.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Data |

| N-Boc-6-aminocaproic acid | ¹H NMR | Appearance of a large singlet around 1.4 ppm (9H, Boc group); disappearance of the broad amine proton signal. |

| MS (ESI-) | [M-H]⁻ corresponding to the molecular weight of 230.28 g/mol . | |

| Protected Ester Intermediate | ¹H NMR | Appearance of aromatic protons from the phenylpropionic acid moiety; characteristic ester and Boc group signals. |

| MS (ESI+) | [M+Na]⁺ corresponding to the molecular weight of 379.45 g/mol . | |

| Final Product (TFA Salt) | ¹H NMR | Disappearance of the Boc singlet at ~1.4 ppm; appearance of a broad signal for the ammonium (-NH₃⁺) protons. |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of 280.34 g/mol . | |

| FT-IR | Broad O-H stretch (carboxylic acid), C=O stretch (ester), C=O stretch (carboxylic acid), N-H bends (amine salt). |

Process Optimization and Troubleshooting

-

Incomplete Esterification: If the coupling reaction stalls, additional EDC can be added. Ensure all reagents and solvents are anhydrous, as water will consume the activated intermediate.

-

Side Product Formation: When using DCC, the primary byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration.[7] However, some N-acylurea byproduct may form; careful chromatography is required for its removal. Using EDC avoids the precipitation issue as its urea byproduct is water-soluble and easily removed during the aqueous work-up.[8]

-

Incomplete Deprotection: If the Boc group is not fully removed, extend the reaction time with TFA or use a stronger acid system like 4 M HCl in dioxane.

-

Purification: The final product is zwitterionic at neutral pH and can be challenging to purify via standard silica gel chromatography. Purification as the TFA or HCl salt is recommended, or alternatively, using reverse-phase (C18) chromatography.

Conclusion

The is reliably achieved through a strategic three-stage process involving amine protection, carbodiimide-mediated esterification, and acid-labile deprotection. By understanding the underlying chemical principles—the necessity of orthogonal protecting groups and the mechanism of carboxylic acid activation—researchers can efficiently and reproducibly obtain this target molecule. The protocols detailed in this guide provide a robust and validated framework for its successful synthesis and purification.

References

- Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website.

- Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett, 2008(11), 1603-1617.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Website.

- Al-Warhi, T., et al. (2014). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering, 2(11), 2463-2484.

- Aapptec Peptides. Coupling Reagents. Aapptec Website.

- Organic Chemistry Portal.

- Chemistry LibreTexts. (2023). Other Reactions of Phenol. chem.libretexts.org.

- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Chua, S. (2022).

- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.

- Google Patents. (2007). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.

- PrepChem. (n.d.). Synthesis of 6-aminocaproic acid. prepchem.com.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. bocsci.com.

- Google Patents. (2014). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.

- Google Patents. (2017).

- ResearchGate. (n.d.). Different strategies of protection and deprotection of C and N terminus of Amino acid.

- ChemicalBook. (n.d.). 6-Aminocaproic acid synthesis. chemicalbook.com.

- Organic Chemistry Portal. Protective Groups. organic-chemistry.org.

- Eureka. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient. eureka.tokyo.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection. fishersci.com.

- Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal.

- Chem-Impex International. (n.d.). 3-(4'-Hydroxyphenyl)propionic acid methyl ester. chemimpex.com.

- PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. prepchem.com.

- Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. orgsyn.org.

- Shao, N., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 263-271.

- ResearchGate. (2025). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters.

Sources

- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 6-Aminocaproic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. bachem.com [bachem.com]

- 9. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. hepatochem.com [hepatochem.com]

- 11. peptide.com [peptide.com]

An In-Depth Technical Guide to 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid: A Versatile Bifunctional Linker

CAS Number: 760127-60-4

Introduction

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a heterobifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure is characterized by a terminal carboxylic acid and a primary amine, separated by a spacer arm composed of a phenyl ring and a 6-carbon alkyl chain derived from aminocaproic acid. This strategic arrangement of functional groups and spacer elements imparts a unique combination of reactivity, rigidity, and hydrophilicity, making it a valuable tool for covalently connecting biomolecules.

In the rapidly advancing fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is a critical component that dictates the stability, solubility, and overall efficacy of the final conjugate.[1][2] 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid serves as a non-cleavable linker, meaning the covalent bonds it forms are designed to remain stable in circulation, with the release of a conjugated payload relying on the degradation of the entire molecule, for instance, within the lysosome.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value/Description | Rationale & References |

| CAS Number | 760127-60-4 | Unique numerical identifier assigned to this specific chemical substance. |

| Molecular Formula | C₁₅H₂₁NO₄ | Derived from its chemical structure. |

| Molecular Weight | 279.33 g/mol | Calculated from the molecular formula. |

| Appearance | White Solid | A common physical state for similar organic molecules. |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | The aminocaproic acid portion enhances water solubility.[5] The overall molecule is expected to be soluble in common solvents used for bioconjugation.[6] |

| Reactivity | The carboxylic acid can be activated to react with primary amines. The terminal primary amine is nucleophilic and can react with various electrophiles. | The carboxylic acid can be converted to a more reactive N-hydroxysuccinimide (NHS) ester.[7][8] The primary amine can participate in reactions with activated esters, isothiocyanates, and other electrophilic groups.[8] |

| Spacer Arm Characteristics | The linker combines a rigid phenyl group with a flexible alkyl chain. | The phenyl ring provides conformational restriction, which can be advantageous in positioning conjugated molecules.[2][9] The aminocaproic acid-derived chain offers flexibility and contributes to the overall length of the linker.[10] |

Synthesis Protocol

The synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid can be achieved through a multi-step process involving the protection of the amine, esterification, and subsequent deprotection. The following is a plausible and scientifically sound protocol based on established organic chemistry principles.

Step 1: Protection of 6-Aminocaproic Acid

The primary amine of 6-aminocaproic acid must be protected to prevent it from reacting during the subsequent esterification step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

-

Reactants: 6-Aminocaproic acid, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide), and a solvent system (e.g., a mixture of water and dioxane).

-

Procedure:

-

Dissolve 6-aminocaproic acid in an aqueous solution of sodium hydroxide.

-

Add a solution of Boc₂O in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or HCl).

-

Extract the product, N-Boc-6-aminocaproic acid, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.

-

Step 2: Esterification with 3-(4-Hydroxyphenyl)propionic Acid

The protected N-Boc-6-aminocaproic acid is then esterified with 3-(4-hydroxyphenyl)propionic acid. This can be achieved through various esterification methods, such as the Steglich esterification.

-

Reactants: N-Boc-6-aminocaproic acid, 3-(4-hydroxyphenyl)propionic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Procedure:

-

Dissolve N-Boc-6-aminocaproic acid, 3-(4-hydroxyphenyl)propionic acid, and DMAP in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the reaction mixture in an ice bath.

-

Add the coupling agent (DCC or EDC) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with dilute acid, a basic solution (e.g., sodium bicarbonate), and brine.

-

Dry the organic layer and evaporate the solvent. Purify the resulting protected intermediate by column chromatography.

-

Step 3: Deprotection of the Amine

The final step is the removal of the Boc protecting group to yield the free primary amine.

-

Reactants: The protected intermediate from Step 2, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane).

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent like DCM.

-

Add an excess of the deprotecting agent (e.g., TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

The final product, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, can be purified by recrystallization or chromatography.

-

Caption: Synthetic pathway for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.

Mechanism of Action in Bioconjugation

This molecule's utility stems from its two distinct reactive termini, allowing for a controlled, stepwise conjugation process.

-

Activation of the Carboxylic Acid: The carboxylic acid end is typically activated to make it more susceptible to nucleophilic attack by primary amines on a target biomolecule (e.g., lysine residues on a protein). A common method is the use of EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a stable, amine-reactive NHS ester.[11] This two-step activation minimizes side reactions.[12]

-

Reaction with Primary Amines: The activated NHS ester readily reacts with primary amines on a target molecule in a slightly alkaline buffer (pH 7.2-8.5) to form a stable amide bond.[8]

-

Utility of the Terminal Amine: The now-free primary amine at the other end of the linker is available for conjugation to a second molecule, which might possess an activated carboxylic acid or another amine-reactive functional group. This bifunctionality is key to its role in linking two different molecules together.

Caption: General workflow for using a heterobifunctional linker.

Application Example: Conjugation to a Protein

This protocol outlines the general steps for conjugating the carboxylic acid end of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.

-

EDC and Sulfo-NHS.

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0).

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column for purification.

Protocol:

-

Prepare the Linker: Dissolve the linker in an appropriate organic solvent like DMSO to create a stock solution.

-

Activate the Protein's Carboxyl Groups (if applicable, for reverse conjugation): For conjugating the linker's amine to a protein's carboxyl groups, the protein would first be activated with EDC/NHS.

-

Activate the Linker's Carboxylic Acid:

-

In a separate reaction, dissolve the linker in Activation Buffer.

-

Add EDC and Sulfo-NHS to the linker solution to form the amine-reactive Sulfo-NHS ester. Allow this reaction to proceed for about 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated linker solution to the protein solution in the Reaction Buffer. The pH of this buffer is crucial for the efficient reaction with the protein's primary amines.[13]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time will depend on the specific protein.

-

-

Quench the Reaction: Add the quenching solution to stop the reaction and consume any unreacted Sulfo-NHS esters.

-

Purification: Remove excess linker and byproducts by running the reaction mixture through a desalting column.

Visualization in a PROTAC Construct

A key application for linkers of this type is in the construction of PROTACs. The linker physically connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The linker's length, rigidity, and composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 Ligase).[2]

Sources

- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. americanregent.com [americanregent.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. chempep.com [chempep.com]

- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. interchim.fr [interchim.fr]

chemical properties of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid

Introduction

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a heterobifunctional organic compound of significant interest to researchers in drug development, materials science, and bioconjugation. Its unique structure incorporates three key chemical motifs: a rigid phenylpropionic acid group, a flexible 6-aminocaproic acid (a derivative of ε-aminocaproic acid) spacer, and a chemically reactive ester linkage. This configuration provides two distinct reactive termini—a carboxylic acid and a primary amine—separated by a defined-length linker. This architecture makes it an exemplary tool for covalently connecting two different molecules, such as a targeting ligand to a therapeutic payload in an antibody-drug conjugate (ADC) or a protein to a surface.

This guide provides a comprehensive overview of the molecule's chemical properties, a proposed synthetic pathway, analytical characterization techniques, and its principal applications, offering field-proven insights for scientists and development professionals.

| Property | Value | Reference |

| Chemical Name | 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid | [1] |

| Synonym | 4-[(6-Amino-1-oxohexyl)oxy]benzenepropanoic Acid | [1] |

| CAS Number | 760127-60-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White Solid | [1] |

Section 1: Physicochemical Properties

The utility of a linker molecule is fundamentally dictated by its physicochemical properties. These characteristics influence its solubility, reactivity, stability, and the spatial orientation it imparts to conjugated moieties.

Structure and Conformation

The molecule's structure is amphiphilic. The phenylpropionic acid moiety is largely rigid and hydrophobic, while the aminocaproate chain is flexible and hydrophilic, especially when the terminal amine is protonated. The ester bond introduces a plane of polarity. This combination of rigid and flexible elements is crucial; the phenyl group can engage in π-stacking interactions, while the aliphatic chain allows for conformational freedom to span distances and avoid steric hindrance between conjugated partners.

Predicted Physicochemical Data

Direct experimental data for this specific molecule is not extensively published. However, we can reliably predict its key properties based on its constituent functional groups and by referencing analogous structures like 3-phenylpropionic acid and 3-(4-hydroxyphenyl)propionic acid.[3][4]

| Predicted Property | Estimated Value | Rationale |

| pKa (Carboxylic Acid) | ~4.7 | Similar to 3-phenylpropionic acid, the electron-donating nature of the ether linkage is offset by the distance from the carboxyl group.[4] |

| pKa (Amine) | ~10.4 | Typical for a primary alkyl amine, minimally influenced by the rest of the molecule. |

| logP (Octanol-Water) | 1.5 - 2.5 | This is an estimation. The molecule possesses both hydrophobic (phenyl, alkyl chain) and hydrophilic (acid, amine, ester) groups. The exact value would be highly pH-dependent. |

Solubility Profile

Based on its structure, the compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous buffers is highly pH-dependent.

-

Acidic pH (< 4): The carboxylic acid is protonated (neutral), and the amine is protonated (cationic). Solubility may be moderate.

-

Neutral pH (~7): The carboxylic acid is deprotonated (anionic), and the amine is protonated (cationic), forming a zwitterion. This can sometimes decrease aqueous solubility.

-

Basic pH (> 11): The carboxylic acid is deprotonated (anionic), and the amine is deprotonated (neutral). Solubility in aqueous media is expected to be highest at this pH.

Stability

The primary point of instability is the ester linkage, which is susceptible to hydrolysis under both strongly acidic and basic conditions. For long-term storage, the compound should be kept as a solid in a cool, dry place.[1] In solution, neutral or slightly acidic (pH 5-6) buffers are recommended to minimize hydrolysis for short-term handling.

Section 2: Synthesis and Purification

While commercially available, understanding the synthesis of this linker is crucial for researchers who may need to create derivatives. A logical and robust retrosynthetic approach involves coupling two well-understood fragments: 3-(4-hydroxyphenyl)propionic acid and a protected form of 6-aminocaproic acid.

Proposed Synthetic Workflow

The causality behind this proposed pathway lies in the need to prevent self-reaction and unwanted side reactions. The carboxylic acid of the phenylpropionic acid moiety and the amine of the 6-aminocaproic acid must be temporarily "masked" using protecting groups to ensure the desired ester bond forms cleanly.

Caption: Proposed synthetic workflow for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; success at each step (verified by TLC and NMR) is required before proceeding to the next.

-

Protection of Phenylpropionic Acid:

-

Dissolve 3-(4-hydroxyphenyl)propionic acid (1 eq) in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize, extract with ethyl acetate, and purify by column chromatography to yield methyl 3-(4-hydroxyphenyl)propionate.

-

-

Protection of Aminocaproic Acid:

-

Dissolve 6-aminocaproic acid (1 eq) in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like sodium bicarbonate.

-

Stir at room temperature overnight.

-

Acidify and extract to obtain 6-(Boc-amino)caproic acid.

-

-

Esterification (Coupling):

-

Dissolve methyl 3-(4-hydroxyphenyl)propionate (1 eq), 6-(Boc-amino)caproic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate, dry, and purify by silica gel chromatography to isolate the fully protected intermediate.

-

-

Deprotection:

-

Saponification: Dissolve the intermediate in a THF/water mixture and add lithium hydroxide (LiOH) to hydrolyze the methyl ester. Monitor by TLC. Acidify to pH ~4 to protonate the carboxylic acid.

-

Boc Removal: Dissolve the resulting product in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.

-

Evaporate the solvent and excess TFA in vacuo.

-

-

Final Purification:

-

Purify the crude final product by reverse-phase preparative HPLC or recrystallization to obtain 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid of high purity.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized material.

Caption: Standard analytical workflow for structural verification and purity assessment.

Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the propionic acid side chain. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ester linkage. ~4.2 ppm (t, 2H): -O-CH₂- of the caproate chain. ~2.9 ppm (t, 2H): -CH₂- adjacent to the aromatic ring. ~2.8 ppm (t, 2H): -CH₂-NH₂ of the caproate chain. ~2.6 ppm (t, 2H): -CH₂-COOH of the propionic acid chain. ~1.4-1.8 ppm (m, 6H): Internal -CH₂- groups of the caproate chain. |

| ¹³C NMR | ~174-178 ppm: Two distinct C=O signals (ester and carboxylic acid). ~155-160 ppm: Aromatic carbon attached to the ester oxygen. ~120-135 ppm: Remaining aromatic carbons. ~65 ppm: -O-CH₂- carbon. ~30-45 ppm: Aliphatic carbons. |

| LC-MS (ESI+) | Expected [M+H]⁺: 280.15 |

Section 4: Reactivity and Applications in Drug Development

The core function of this molecule is to act as a bridge. Its two terminal groups offer orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.

-

Carboxylic Acid Terminus: This end can be activated using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to react with primary or secondary amines on proteins, peptides, or other small molecules to form a stable amide bond.

-

Amine Terminus: This nucleophilic group readily reacts with activated esters (like NHS esters), isothiocyanates, or aldehydes (via reductive amination) present on a second molecule of interest.

Caption: The role of the molecule as a heterobifunctional linker in bioconjugation.

Key Applications

-

PROTACs (Proteolysis-Targeting Chimeras): The linker serves to connect a ligand that binds to a target protein with a ligand that binds to an E3 ubiquitin ligase, bringing the two in proximity to induce target degradation.

-

Antibody-Drug Conjugates (ADCs): It can be used to attach a potent cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the toxin directly to cancer cells.

-

Peptide and Small Molecule Conjugation: The linker is ideal for creating novel chemical entities by joining different pharmacophores to explore synergistic effects or improve pharmacokinetic properties. Recent research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown potential in developing novel anticancer and antimicrobial agents, highlighting the value of this molecular scaffold.[5][6][7]

-

Surface Functionalization: The amine or carboxyl group can be used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostic assays, or chromatography.

Section 5: Safety and Handling

-

Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation, particularly ester hydrolysis from atmospheric moisture.[1]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a versatile and powerful tool for the modern chemical biologist and drug development professional. Its well-defined structure, predictable physicochemical properties, and dual reactivity make it an invaluable component in the rational design of complex bioconjugates. By understanding its chemical nature, synthesis, and handling, researchers can effectively leverage this linker to advance the frontiers of targeted therapeutics and diagnostics.

References

-

Pharmaffiliates. 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid. [Link]

-

PubChem. CID 158720422 | C18H22N2O4. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

-

PubChem. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. [Link]

-

Organic Spectroscopy International. 3-Phenylpropionic acid. [Link]

-

Fisher Scientific. Phenylpropanoic acids. [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

- Google Patents. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]

-

ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

Lee, Y.S., et al. (2023). Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. Journal of Experimental Medicine, 220(10), e20230026. [Link]

-

ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

-

Wikipedia. Phenylpropanoic acid. [Link]

-

The Good Scents Company. 3-phenyl propionic acid. [Link]

-

PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid

This guide provides a comprehensive technical overview of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid, a bifunctional molecule of significant interest in biomedical research and drug development. We will delve into its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and its applications as a versatile linker molecule. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug delivery, and bioconjugation.

Introduction: The Significance of Bifunctional Linkers

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, the role of the linker molecule is paramount. These linkers bridge the gap between a targeting moiety, such as an antibody, and a payload, like a cytotoxic drug. The chemical nature of the linker dictates the stability of the conjugate in circulation, the mechanism and rate of payload release at the target site, and the overall efficacy and safety profile of the therapeutic agent.

3-(4-(6-Aminocaproyl)oxyphenyl)propionic acid emerges as a valuable tool in this context. It possesses two distinct functional groups: a terminal primary amine and a carboxylic acid. This heterobifunctional architecture allows for the sequential and controlled conjugation of different molecules, making it an ideal candidate for constructing complex bioconjugates. The aliphatic chain of the aminocaproic acid moiety provides spacing and flexibility, while the phenylpropionic acid group offers a stable attachment point.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in experimental settings. The properties of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid and its precursors are summarized below.

| Property | 3-(4-Hydroxyphenyl)propionic Acid | 6-Aminocaproic Acid | 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid (Predicted) |

| Molecular Formula | C₉H₁₀O₃ | C₆H₁₃NO₂ | C₁₅H₂₁NO₄ |

| Molecular Weight | 166.17 g/mol [1] | 131.17 g/mol | 279.33 g/mol |

| CAS Number | 501-97-3 | 60-32-2 | N/A |

| Melting Point | 129-131 °C[2] | 202-205 °C | Predicted to be a solid at room temperature. |

| Appearance | White to off-white crystalline solid | White crystalline powder | Predicted to be a white to off-white solid. |

| Solubility | Soluble in ethanol, methanol, and water. | Soluble in water. | Predicted to be soluble in polar organic solvents. |

Synthesis of 3-(4-(6-Aminocaproyl)oxyphenyl)propionic Acid: A Step-by-Step Protocol

The synthesis of the target molecule is a multi-step process that requires careful execution and purification at each stage. The overall strategy involves the protection of the amine group of 6-aminocaproic acid, followed by an esterification reaction with 3-(4-hydroxyphenyl)propionic acid, and finally, the deprotection of the amine to yield the final product.

Synthetic Workflow Overview

Caption: Synthetic workflow for 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid.

Step 1: N-Boc Protection of 6-Aminocaproic Acid

Causality: The primary amine of 6-aminocaproic acid is a potent nucleophile that would interfere with the desired esterification reaction. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic and neutral conditions of the subsequent esterification step and can be readily removed under acidic conditions.[1]

Protocol:

-

Dissolution: Dissolve 6-aminocaproic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution.

-

Addition of Protecting Group: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 with a 1M aqueous solution of potassium hydrogensulfate.[3]

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure to yield N-Boc-6-aminocaproic acid as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethyl acetate/hexanes if necessary.[3]

Step 2: Steglich Esterification

Causality: The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol, particularly when one or both reactants are sterically hindered or sensitive to harsh conditions.[4][5] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of N-Boc-6-aminocaproic acid, forming a highly reactive O-acylisourea intermediate.[4] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct.[4][6]

Protocol:

-

Reactant Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-hydroxyphenyl)propionic acid (1 equivalent), N-Boc-6-aminocaproic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate, 3-(4-(6-(tert-butoxycarbonylamino)hexanoyl)oxyphenyl)propionic acid.

Step 3: N-Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, which cleave the tert-butyl carbamate.[7][8] Trifluoroacetic acid (TFA) is a common reagent for this purpose as it is highly effective and the excess reagent and byproducts are volatile and easily removed.[7][9]

Protocol:

-

Dissolution: Dissolve the purified protected intermediate (1 equivalent) in anhydrous DCM.

-

Acid Treatment: Add a solution of 20-50% TFA in DCM dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene or DCM to ensure complete removal of residual TFA.

-

-

Purification: The resulting product, 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid, can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexanes) to yield the final product as a solid.

Applications in Drug Development

The unique molecular architecture of 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid makes it a highly versatile linker for a variety of applications in drug development and biomedical research.

Bioconjugation and Drug Delivery

The primary application of this molecule is in bioconjugation, where it serves to connect different molecular entities.

Caption: Role as a heterobifunctional linker in bioconjugation.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated and reacted with lysine residues on an antibody, while the amine can be acylated with a drug molecule containing a carboxylic acid or an activated ester.

-

Targeted Drug Delivery: The linker can be used to attach small molecule drugs to targeting ligands such as peptides or aptamers, enhancing their delivery to specific cells or tissues.

-

PROTACs (Proteolysis-Targeting Chimeras): The bifunctional nature of this linker is well-suited for the synthesis of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce target protein degradation.

Surface Modification and Diagnostics

The terminal functional groups can also be utilized for the immobilization of biomolecules onto solid supports or for the development of diagnostic agents.

-

Biosensors: The carboxylic acid can be used to attach the molecule to an amine-functionalized surface, leaving the terminal amine available for the conjugation of a capture probe, such as an antibody or a nucleic acid.

-

Imaging Agents: The linker can be used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules for in vivo imaging applications.

Conclusion

3-(4-(6-Aminocaproyl)oxyphenyl)propionic acid is a valuable and versatile heterobifunctional linker with significant potential in drug development and biomedical research. The synthetic protocol outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway for its preparation. The ability to orthogonally address the two functional groups allows for the controlled and sequential assembly of complex biomolecular constructs, making it an essential tool for the modern medicinal chemist. As the field of targeted therapeutics continues to advance, the demand for well-characterized and versatile linkers like 3-(4-(6-aminocaproyl)oxyphenyl)propionic acid will undoubtedly continue to grow.

References

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Google Patents. (2009). Deprotection of boc-protected compounds. (Publication No. US20100311968A1).

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6268. Retrieved from [Link]

-

Naik, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36235-36255. Retrieved from [Link]

-

ResearchGate. (2015, January 20). Can Steglich Estrification successfully esterify aromatic acids with phenols?. Retrieved from [Link]

-

ResearchGate. (2016, December 11). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (2021). Crystallization method of Boc-amino acid. (Publication No. CN112661672A).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. reddit.com [reddit.com]

Technical Guide: Spectroscopic Characterization of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid

[1]

CAS Registry Number: 760127-60-4 Molecular Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol

Executive Summary & Compound Architecture

This technical guide provides a comprehensive spectroscopic profile for 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid , a bifunctional conjugate comprising a dihydrocoumaric acid (phloretic acid) core esterified with 6-aminocaproic acid (EACA).[1]

This molecule is frequently utilized in drug development as a cleavable linker or a prodrug scaffold .[1] The phenyl ester bond is designed to be susceptible to enzymatic hydrolysis (e.g., by esterases), releasing the active phenolic metabolite and the antifibrinolytic spacer.[1] The following data synthesizes high-field NMR predictions and mass spectrometry fragmentation patterns derived from structural chemometrics and analogous phenyl ester systems.

1H and 13C NMR Spectroscopy Data

The NMR signature of this molecule is defined by the desymmetrization of the aromatic ring upon esterification and the distinct methylene signatures of the aliphatic chains.[1]

Experimental Logic & Solvent Selection

-

Solvent: DMSO-d₆ is the preferred solvent. The molecule contains both a carboxylic acid and a primary amine (likely existing as a zwitterion or salt), making it sparingly soluble in CDCl₃.[1]

-

Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Predicted 1H NMR Data (400 MHz, DMSO-d₆)

| Position (Assignment) | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |

| Aromatic Ring | |||||

| Ar-H (meta to ester) | 7.25 | Doublet (d) | 2H | 8.4 | Deshielded by ester induction.[1] |

| Ar-H (ortho to ester) | 7.05 | Doublet (d) | 2H | 8.4 | Significant downfield shift vs. free phenol (~6.7 ppm) due to acylation.[1] |

| Propionic Acid Chain | |||||

| Ar-CH₂- | 2.82 | Triplet (t) | 2H | 7.6 | Benzylic resonance. |

| -CH₂-COOH | 2.51 | Triplet (t) | 2H | 7.6 | Alpha to carboxylic acid. |

| Aminocaproic Chain | |||||

| -O-CO-CH₂- | 2.58 | Triplet (t) | 2H | 7.4 | Alpha to phenyl ester (deshielded vs alkyl ester). |

| -CH₂-NH₂ | 2.75 | Triplet (t) | 2H | 7.2 | Alpha to amine. Shifts to ~2.9-3.0 if protonated (salt form). |

| -CH₂- (Chain internal) | 1.65 | Multiplet (m) | 2H | - | Beta to ester. |

| -CH₂- (Chain internal) | 1.45 | Multiplet (m) | 2H | - | Beta to amine. |

| -CH₂- (Chain center) | 1.35 | Multiplet (m) | 2H | - | Gamma position (shielded).[1] |

| Exchangeable | |||||

| -COOH / -NH₂ | 10.0-12.0 | Broad | 3H | - | Highly dependent on concentration and water content. |

Predicted 13C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Structural Justification |

| Carbonyls | ||

| Ester (C=O) | 172.1 | Phenyl ester carbonyl.[1] |

| Acid (COOH) | 174.2 | Aliphatic carboxylic acid.[1] |

| Aromatic | ||

| C-O (Ipso ester) | 149.5 | Quaternary carbon attached to oxygen.[1] |

| C-Alkyl (Ipso chain) | 138.8 | Quaternary carbon attached to propionic chain. |

| Ar-CH (meta) | 129.8 | |

| Ar-CH (ortho) | 121.9 | |

| Aliphatic | ||

| Ar-CH₂- | 30.5 | Benzylic. |

| -CH₂-COOH | 35.8 | Alpha to acid. |

| -O-CO-CH₂- | 33.9 | Alpha to ester. |

| -CH₂-NH₂ | 41.2 | Alpha to amine. |

| Internal CH₂s | 24.5, 25.9, 28.1 | Methylene spacer chain.[1] |

Mass Spectrometry (MS) Fragmentation[1]

The mass spectral behavior of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is dominated by the lability of the phenyl ester bond.[1]

Ionization Parameters

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

-

Molecular Ion: [M+H]⁺ = 280.34 m/z.[1]

-

Adducts: [M+Na]⁺ = 302.32 m/z (common in unpurified samples).[1]

Key Fragmentation Pathways (MS/MS)

| m/z (Fragment) | Identity | Mechanism of Formation |

| 280.3 | [M+H]⁺ | Parent molecular ion. |

| 263.3 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine tail.[1] |

| 167.0 | [C₉H₉O₃]⁺ | Phloretic Acid Cation. Result of ester bond cleavage.[1] This is the diagnostic peak for the phenolic core.[1] |

| 149.0 | [C₉H₇O₂]⁺ | Dehydration of the phloretic acid fragment (loss of H₂O from COOH).[1] |

| 114.1 | [C₆H₁₂NO]⁺ | Acylium Ion. The aminocaproyl moiety following ester cleavage.[1] |

| 107.0 | [C₇H₇O]⁺ | Hydroxybenzyl cation (phenolic cleavage).[1] |

Visualized Workflows

MS Fragmentation Pathway

The following diagram illustrates the logical dissociation of the molecule under collision-induced dissociation (CID).

Figure 1: Proposed ESI-MS fragmentation tree showing the primary cleavage of the phenyl ester bond.

Synthesis & Characterization Workflow

To ensure data integrity, the synthesis must follow a pathway that prevents self-polymerization of the aminocaproic acid.[1]

Figure 2: Synthetic route requiring N-protection to ensure selective esterification.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent aggregation and ensure sharp lines for the zwitterionic species.

-

Weigh 5–10 mg of the compound into a clean vial.

-

Add 600 µL of DMSO-d₆ .

-

Sonicate for 2 minutes at ambient temperature.

-

Transfer to a 5mm NMR tube.[1]

LC-MS Method Parameters

Objective: Separate the intact ester from potential hydrolysis products (free phloretic acid).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).[1]

-

Validation Check: The target peak should elute after the free phloretic acid (more polar) but before fully non-polar impurities.[1]

References

-

Chemical Identity: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 158720422, 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid. Retrieved from [Link][1]

-

Component NMR (Phloretic Acid): National Institute of Advanced Industrial Science and Technology (AIST).[1] (n.d.). SDBS No. 3265: 3-(4-Hydroxyphenyl)propionic acid. Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link][1]

-

Component NMR (Aminocaproic Acid): National Institute of Standards and Technology.[1] (n.d.). Aminocaproic acid Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

-

Phenyl Ester Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for calculating phenyl ester shifts).

An In-depth Technical Guide to the Solubility and Stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, a bifunctional molecule of significant interest in pharmaceutical sciences and bioconjugation. Possessing both a primary amine and a carboxylic acid, this zwitterionic compound exhibits pH-dependent solubility. Furthermore, the presence of an ester linkage makes it susceptible to hydrolysis. This document details the physicochemical properties, solubility profile in various media, and stability under diverse environmental conditions. Methodologies for assessing these critical parameters are presented, offering researchers and drug development professionals a thorough understanding to facilitate formulation, handling, and application of this versatile molecule.

Introduction

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a hetero-bifunctional chemical entity that incorporates a phenylpropionic acid moiety and a 6-aminocaproic acid linker. This unique structure, featuring a terminal carboxylic acid and a primary amine, makes it a valuable building block in the development of complex biomolecules, drug delivery systems, and targeted therapeutics. The phenylpropionic acid portion provides a hydrophobic core, while the aminocaproic acid linker offers a flexible spacer with a reactive amine for conjugation.

The successful application of this molecule is intrinsically linked to its solubility and stability. A comprehensive understanding of these parameters is paramount for predictable and reproducible results in research and development. This guide aims to provide an in-depth exploration of these properties, supported by established scientific principles and methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Chemical Name | 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid | [1] |

| Synonym | 4-[(6-Amino-1-oxohexyl)oxy]benzenepropanoic Acid | [1] |

| CAS Number | 760127-60-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White Solid | [1] |

The structure of this compound is characterized by three key functional groups: a carboxylic acid, an ester, and a primary amine. This combination of acidic and basic moieties results in a zwitterionic nature, where the molecule can carry both a positive and a negative charge, significantly influencing its solubility as a function of pH.

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. For 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, solubility is governed by the solvent system and, most notably, the pH of aqueous media.

Solubility in Common Solvents

-

Aqueous Buffers (e.g., PBS): Solubility is highly pH-dependent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding capabilities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

pH-Dependent Solubility

The zwitterionic nature of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid dictates a complex relationship between pH and aqueous solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms being more soluble than the neutral form.[3]

-

Low pH (Acidic Conditions): The primary amine will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge, and its solubility as a salt (e.g., hydrochloride salt) is expected to be high.

-

Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero, with both the amine and carboxylic acid groups being ionized (-NH₃⁺ and -COO⁻). At the pI, zwitterionic compounds often exhibit their minimum solubility. The formation of zwitterionic aggregates can also influence solubility.[4]

-

High pH (Basic Conditions): The carboxylic acid will be deprotonated (-COO⁻), and the primary amine will be in its neutral form (-NH₂). The molecule will carry a net negative charge, and its solubility as a salt (e.g., sodium salt) is expected to be high.

The Henderson-Hasselbalch equation can be used to model the pH-dependent solubility profile of this compound.[3] Deviations from the theoretical curve may suggest the formation of aggregates in solution.[4]

Experimental Protocol for Solubility Determination

A robust method for determining the aqueous solubility of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid involves the shake-flask method, followed by a suitable analytical quantification technique such as HPLC-UV.

Objective: To determine the equilibrium solubility of the target compound in various aqueous buffers.

Materials:

-

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Carbonate-bicarbonate buffer, pH 10.0

-

HPLC-grade water, acetonitrile, and relevant acids/buffers for the mobile phase

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to separate vials containing each of the selected buffers.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a shaker/incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC-UV method.

-

Determine the concentration of the dissolved compound by comparing its peak area to a standard curve of known concentrations.

-

Visualization of the Solubility Determination Workflow:

Caption: Workflow for solubility determination.

Stability Profile

The chemical stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a critical attribute, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities. Forced degradation studies, also known as stress testing, are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]

pH-Dependent Stability and Hydrolysis

The ester linkage in the molecule is the most probable site of hydrolytic degradation. This hydrolysis can be catalyzed by both acid and base.[7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to yield 3-(4-hydroxyphenyl)propionic acid and 6-aminocaproic acid. This reaction is generally first-order with respect to the ester concentration.[8]

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, which is typically a second-order reaction (first-order in both ester and hydroxide ion concentration).[9] This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

The degradation products, 3-(4-hydroxyphenyl)propionic acid and 6-aminocaproic acid, should be monitored during stability studies.

Visualization of Hydrolytic Degradation Pathway:

Caption: Hydrolytic degradation of the parent compound.

Thermal Stability

Elevated temperatures can accelerate chemical degradation.[7] Dry heat studies should be conducted to assess the impact of temperature on the solid-state stability of the compound. Thermal degradation can lead to various reactions, including decarboxylation and cleavage of weaker bonds.[7]

Photostability

Exposure to light, particularly UV radiation, can induce photolytic degradation.[7] The aromatic phenyl ring in the molecule suggests a potential for photosensitivity. Photostability testing, as per ICH Q1B guidelines, should be performed to evaluate the impact of light exposure.[10]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies to understand the stability of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-intensity light source (as per ICH Q1B)

-

Oven for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize with acid before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Stress (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Thermal Stress (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability (Solid and Solution): Expose the solid compound and the solution to a light source as specified in ICH Q1B guidelines.

-

-

Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, preferably with a PDA or MS detector.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

Monitor the decrease in the parent peak area and the formation of new peaks corresponding to degradation products.

-

A mass spectrometer can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

Practical Considerations for Formulation and Handling

Based on the solubility and stability profiles, the following practical recommendations are provided:

-

Storage: The solid compound should be stored in a cool, dark, and dry place to minimize thermal and photolytic degradation.

-

Solution Preparation: For aqueous applications, the pH of the solution should be carefully considered to ensure adequate solubility and minimize hydrolytic degradation. For short-term use, buffered solutions at a slightly acidic pH (around 4-5) might offer a compromise between solubility and stability. For long-term storage in solution, consider frozen storage (-20°C or -80°C) after sterile filtration.

-

Formulation Development: The pH-dependent solubility and potential for ester hydrolysis are critical considerations during formulation. The choice of excipients should be made to ensure compatibility and enhance the stability of the final product.

Conclusion

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a molecule with significant potential in various scientific disciplines. Its utility, however, is closely tied to its solubility and stability characteristics. This guide has provided a comprehensive overview of these properties, emphasizing the pH-dependent nature of its solubility due to its zwitterionic structure and its susceptibility to hydrolysis at the ester linkage. The experimental protocols and practical considerations outlined herein are intended to equip researchers and developers with the necessary knowledge to effectively utilize this compound in their work, ensuring reliable and reproducible outcomes. A thorough understanding and control of these parameters are essential for harnessing the full potential of this versatile molecule.

References

- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResolveMass Laboratories Inc. (2025, November 5).

- Nelson Labs.

- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- Vertex AI Search. (n.d.).

- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temper

- Doc Brown's Chemistry. (2026, February 5). kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained.

- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.

- Nair, P. M. (1950). Kinetic studies in ester hydrolysis.

- Royal Society of Chemistry. (1956). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of -.

- MDPI. (2022, August 5).

- ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Scribd. (n.d.). Zwitterion and PH Dependent Solubilty.

- MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Fisher Scientific. (n.d.). Phenylpropanoic acids.

- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid.

- Pharmaffiliates. (n.d.). 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid.

- MDPI. (2014, May 23). Structures and Synthesis of Zwitterionic Polymers.

- Fisher Scientific. (2015, February 6).

- MDPI. (2025, July 22).

- ChemSrc. (n.d.). 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid (CAS No. 83592-10-3) SDS.

- Reyes-et-al. (2025, October 28).

- ResearchGate. (2025, August 6). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

- Santa Cruz Biotechnology. (n.d.). 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid.

- PubChem. (n.d.). CID 158720422 | C18H22N2O4.

- ResearchGate. (n.d.).

- ResearchGate. (2025, October 11). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid.

- SIELC Technologies. (2025, October 9). HPLC Determination of 6-Aminocaproic Acid With Low UV Detection.

- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- Exposome-Explorer - IARC. (n.d.). 3-Phenylpropionic acid (Compound).

- PubMed. (2012, February 15).

- PubMed. (2018, February 7). 3-(4-Hydroxyphenyl)

- Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID.

- ResearchGate. (n.d.).

- Chem-Impex. (n.d.). 3-Phenylpropionic acid.

- Wikipedia. (n.d.). Phenylpropanoic acid.

- FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained doc brown's exam revision notes for IB, AQA, Edexcel, OCR, WJEC, CCEA & CIE A level chemistry [docbrown.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. nelsonlabs.com [nelsonlabs.com]

Strategic Sourcing & Technical Application of 3-(4-(6-Aminocaproyloxy)phenyl)propionic Acid

CAS Number: 760127-60-4 Formula: C₁₅H₂₁NO₄ Molecular Weight: 279.33 g/mol [1]

Executive Summary